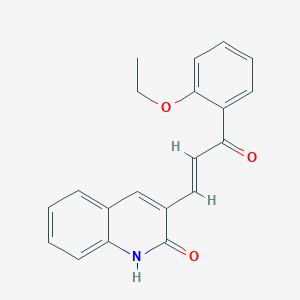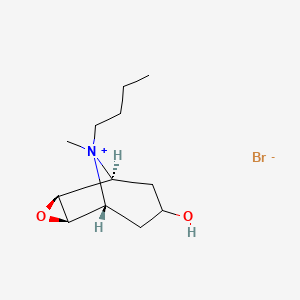
N-Butylscopine Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylscopine Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound derived from scopolamine. It is widely used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and other organs. This compound is known for its ability to alleviate abdominal pain and discomfort associated with spasms.
準備方法
Synthetic Routes and Reaction Conditions: N-Butylscopine Bromide is synthesized through a series of chemical reactions starting from scopolamine. The primary synthetic route involves the quaternization of scopolamine with butyl bromide. This reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable techniques to obtain a high-quality compound suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: N-Butylscopine Bromide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.
科学的研究の応用
N-Butylscopine Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies investigating the effects of antispasmodic agents on smooth muscle tissues.
Medicine: Widely used in clinical research to study its efficacy and safety in treating gastrointestinal and urinary tract disorders.
Industry: Utilized in the pharmaceutical industry for the development and production of antispasmodic medications.
作用機序
N-Butylscopine Bromide exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and alleviates related pain during abdominal cramping .
類似化合物との比較
Scopolamine: A natural alkaloid with similar antispasmodic properties but with central nervous system effects.
Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system side effects.
Methscopolamine: A compound similar to N-Butylscopine Bromide but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This characteristic minimizes central nervous system side effects, making it a preferred choice for treating peripheral spasms without causing sedation or other central effects .
特性
分子式 |
C12H22BrNO2 |
|---|---|
分子量 |
292.21 g/mol |
IUPAC名 |
(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?; |
InChIキー |
PQWFBJJLAMGVJL-LTDPRMFCSA-M |
異性体SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
正規SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)

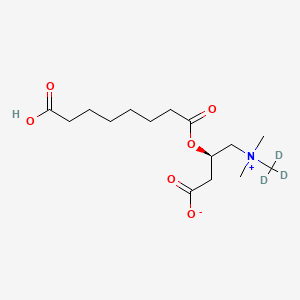

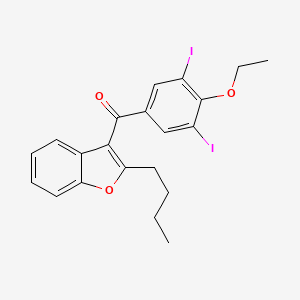
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)

![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
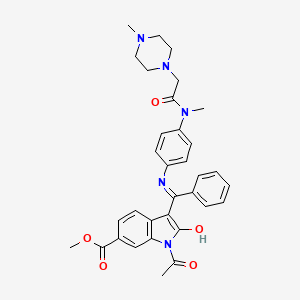
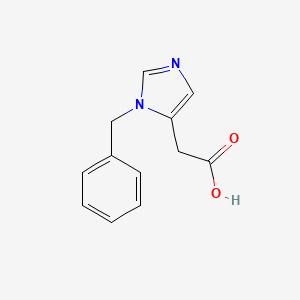

![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)
